4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
- This compound has the chemical formula C17H16O2S2 and a molecular weight of approximately 316.44 g/mol.
- It consists of a central cyclopentene ring with two 5-methylthiophene-2-carbaldehyde groups attached.
- The compound’s structure is shown below:
Structure:
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Research applications span several fields:
- Chemistry : Potential use as a building block in organic synthesis.
- Biology : Investigating its interactions with biological molecules.
- Medicine : Exploring its pharmacological properties.
- Industry : Possible applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains elusive due to limited available data.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- If you have any specific compounds in mind, I can explore their similarities.
Remember that this information is based on existing knowledge up to a certain point, and further research may yield additional insights
Properties
Molecular Formula |
C13H12N4O2S3 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[3-(3-methylthiophen-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H12N4O2S3/c1-8-6-7-21-11(8)12-15-16-13(20)17(12)9-2-4-10(5-3-9)22(14,18)19/h2-7H,1H3,(H,16,20)(H2,14,18,19) |
InChI Key |
NTIIEMUSHBUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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